molecular formula C18H18ClNO5S B2370103 Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 355003-81-5

Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2370103
CAS No.: 355003-81-5
M. Wt: 395.85
InChI Key: KJQFOQULKNKPKU-UHFFFAOYSA-N
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Scientific Research Applications

Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors such as acetic acid derivatives and sulfur sources.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction, where a chlorobenzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, where an amine reacts with the chlorobenzoyl-substituted thiophene.

    Esterification: The final step involves esterification to introduce the diethyl ester groups, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate can be compared with other similar compounds, such as:

  • Diethyl 5-[(2-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
  • Diethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
  • Diethyl 5-[(2,4-dichlorophenoxy)acyl]amino]-3-methylthiophene-2,4-dicarboxylate

These compounds share a similar thiophene core structure but differ in the substituents attached to the thiophene ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

diethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5S/c1-4-24-17(22)13-10(3)14(18(23)25-5-2)26-16(13)20-15(21)11-7-6-8-12(19)9-11/h6-9H,4-5H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQFOQULKNKPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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